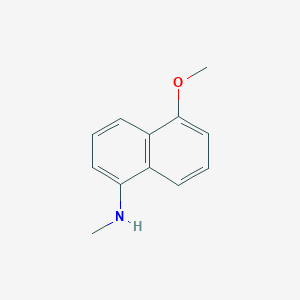
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is an organic compound characterized by the presence of a thiocyanato group (-SCN) attached to an indan-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic thiocyanation of indan-4-ol using thiocyanogen (SCN)_2 or a combination of thiocyanate salts (e.g., potassium thiocyanate) and an oxidizing agent (e.g., hydrogen peroxide) under controlled conditions .
Industrial Production Methods: Industrial production of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol may involve large-scale thiocyanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidants and catalysts is also explored to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanato group can yield thiol derivatives.
Substitution: The thiocyanato group can be substituted by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in antimicrobial and antifungal effects .
Comparison with Similar Compounds
- 7-Thiocyanato-indan-4-amine
- 7-Thiocyanato-indan-4-thiol
- 7-Thiocyanato-indan-4-carboxylic acid
Comparison: Compared to its analogs, 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and solubility.
Properties
CAS No. |
600176-67-8 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(7-hydroxy-2,3-dihydro-1H-inden-4-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-10-5-4-9(12)7-2-1-3-8(7)10/h4-5,12H,1-3H2 |
InChI Key |
RXAOSYYRENLMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)SC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8787909.png)

![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)


![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)

![(1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B8787976.png)



